N-(1-ethylbenzimidazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-(1-ethylbenzimidazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-2-19-14-11-7-6-10-13(14)17-16(19)18-15(20)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPQMNCEYYBWTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701330322 | |
| Record name | N-(1-ethylbenzimidazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663179 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
375358-85-3 | |
| Record name | N-(1-ethylbenzimidazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethylbenzimidazol-2-yl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines in the presence of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its green, rapid, and mild conditions, as well as its high yield and eco-friendly process.
Industrial Production Methods
In industrial settings, the production of benzimidazole derivatives, including this compound, often involves similar condensation reactions but on a larger scale. The use of solid acid catalysts and ultrasonic irradiation can be scaled up to meet industrial demands, ensuring efficient and high-yield production.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethylbenzimidazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the benzimidazole ring, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzimidazole ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while substitution reactions can introduce various alkyl or aryl groups onto the benzimidazole ring.
Scientific Research Applications
N-(1-ethylbenzimidazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex benzimidazole derivatives.
Mechanism of Action
The mechanism of action of N-(1-ethylbenzimidazol-2-yl)benzamide involves its interaction with specific molecular targets. As an allosteric activator of human glucokinase, it binds to the allosteric site of the enzyme, enhancing its catalytic activity . This activation leads to increased glucose metabolism, which is beneficial in managing blood sugar levels in type-2 diabetes patients.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzimidazole Derivatives with Varied N-1 and C-2 Substituents
Table 1: Key Structural and Functional Differences
Key Observations :
Heterocyclic-Benzamide Hybrids
Table 2: Comparison with Thiazole- and Pyrazole-Containing Analogs
Key Observations :
Physicochemical and Spectroscopic Properties
- Spectral Data: The benzamide group in N-(1-ethylbenzimidazol-2-yl)benzamide would show characteristic IR peaks for amide C=O (~1650–1680 cm⁻¹) and N–H stretches (~3300 cm⁻¹), consistent with analogs like N-(6-aminobenzo[d]thiazol-2-yl)benzamide () .
- Solubility : The ethyl group may reduce crystallinity compared to polar substituents (e.g., hydroxyl or nitro groups in ), impacting formulation strategies .
Q & A
What are the standard synthetic protocols for N-(1-ethylbenzimidazol-2-yl)benzamide and its structural analogues?
Basic Research Question
The synthesis typically involves multi-step reactions, starting with the formation of the benzimidazole core followed by benzamide coupling. For example:
- Step 1 : Condensation of 1H-benzimidazole with acetyl chloride under reflux to form 1-(1H-benzimidazol-2-yl)ethanone .
- Step 2 : Reaction with hydrazine derivatives or benzoyl chloride in polar solvents (e.g., methanol) under reflux to introduce the benzamide moiety. Reaction conditions (temperature, solvent, catalysts) are optimized for yield and purity .
- Step 3 : Recrystallization using methanol or ethanol to isolate the final product .
How is the purity and structural integrity of this compound confirmed post-synthesis?
Basic Research Question
Analytical techniques include:
- HPLC : To assess purity (>95% is typical for biological assays) .
- NMR Spectroscopy : Confirms substitution patterns (e.g., benzimidazole C-2 position) and absence of unreacted intermediates .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and stereochemistry for structurally similar benzamide derivatives .
How can computational methods guide the optimization of this compound derivatives for enhanced target selectivity?
Advanced Research Question
Integrated computational strategies include:
- Molecular Docking : Predicts binding affinities to target proteins (e.g., kinases, DNA topoisomerases) by analyzing steric and electronic complementarity .
- QSAR Modeling : Correlates structural features (e.g., substituent electronegativity, ring topology) with anticancer or anti-inflammatory activity .
- ADMET Profiling : Simulates pharmacokinetic properties (e.g., solubility, metabolic stability) to prioritize derivatives with favorable drug-like profiles .
What experimental strategies address the low aqueous solubility of this compound derivatives?
Advanced Research Question
Approaches to improve solubility without compromising activity:
- Structural Modifications : Introducing polar groups (e.g., hydroxyl, sulfonamide) or reducing hydrophobic bulk .
- Co-solvent Systems : Use of DMSO-water mixtures or cyclodextrin inclusion complexes for in vitro assays .
- Prodrug Design : Masking hydrophobic regions with enzymatically cleavable groups (e.g., ester linkages) .
How can researchers resolve discrepancies between in vitro and in vivo anti-inflammatory activity for benzimidazole-linked benzamides?
Advanced Research Question
Discrepancies often arise from metabolic instability or poor bioavailability. Methodological solutions include:
- Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites .
- Pharmacokinetic Studies : Measuring plasma half-life and tissue distribution in animal models .
- Formulation Optimization : Nanoemulsions or liposomal encapsulation to enhance bioavailability .
What approaches determine structure-activity relationships (SAR) for the anticancer activity of this compound analogues?
Advanced Research Question
SAR studies require systematic variation of substituents and rigorous biological testing:
- Substituent Scanning : Replace the ethyl group on the benzimidazole with methyl, propyl, or aryl groups to assess steric effects .
- Bioisosteric Replacement : Swap the benzamide with thiadiazole or sulfonamide groups to evaluate electronic contributions .
- In Vivo Efficacy Testing : Compare tumor growth inhibition in xenograft models for lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
